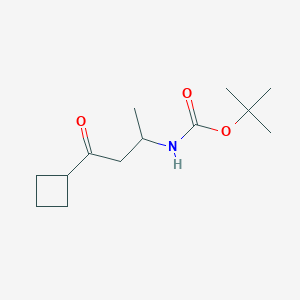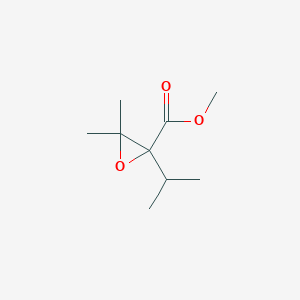
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile is an organic compound that belongs to the class of pyridones. Pyridones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a pyridine ring with an amino group and a nitrile group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile typically involves the reaction of 3-amino-4-oxo-1,4-dihydropyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to ensure consistent quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-amino-4-oxo-pyridine derivatives, while reduction can produce 3-amino-4-hydroxy-pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine-protein kinase, which plays a role in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino-benzoic Acid: Known for its role in folic acid metabolism.
6-((1-(4-Cyanophenyl)-2-oxo-1,2-dihydro-3-pyridinyl)amino)-N-cyclopropyl-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide: A compound with potential anticancer properties.
Uniqueness
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2-(3-amino-4-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H7N3O/c8-2-4-10-3-1-7(11)6(9)5-10/h1,3,5H,4,9H2 |
Clave InChI |
UGELZJMKONOYHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C(C1=O)N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)




